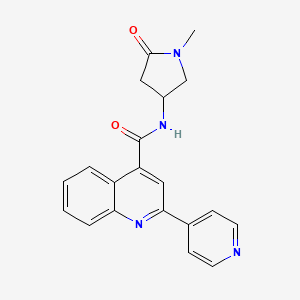
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA belongs to the class of quinolinecarboxamide compounds and is known for its ability to inhibit proteases, which are enzymes that play a crucial role in various biological processes.
Wirkmechanismus
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide works by inhibiting proteases through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the protease from carrying out its normal function, thereby inhibiting the biological process in which the protease is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit proteases. Inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may also have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit proteases, which allows researchers to study the effects of protease inhibition on various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to further explore the potential therapeutic applications of this compound in various diseases such as cancer, HIV, and Alzheimer's disease. Another potential direction is to investigate the off-target effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on developing more potent and selective protease inhibitors based on the structure of this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its ability to inhibit proteases has potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease. Future research could focus on further exploring the potential therapeutic applications of this compound, investigating its off-target effects, and developing more potent and selective protease inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 1-methyl-5-pyrrolidin-3-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-amino-4-methylquinoline to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of protease inhibition. Proteases play a crucial role in various biological processes such as digestion, blood clotting, and immune response. The inhibition of proteases has been shown to have potential therapeutic applications in various diseases such as cancer, HIV, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-12-14(10-19(24)25)22-20(26)16-11-18(13-6-8-21-9-7-13)23-17-5-3-2-4-15(16)17/h2-9,11,14H,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJCUVBHGLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)
![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)
![1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
![2-methyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6099055.png)